![molecular formula C9H11N3 B1313358 2,3-Dimethyl-2H-indazol-6-amine CAS No. 444731-72-0](/img/structure/B1313358.png)
2,3-Dimethyl-2H-indazol-6-amine
Overview
Description
2,3-Dimethyl-2H-indazol-6-amine is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR . It is a common precursor in the synthesis of Pazopanib hydrochloride .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, involves several strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific method involves a one-pot, three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) under ligand-free conditions in polyethylene glycol (PEG 300) as a green solvent .Molecular Structure Analysis
The molecular formula of this compound is C9H11N3 . The molecular weight is 161.20 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as an impurity in the synthesis of Pazopanib hydrochloride . It also participates in reactions involving N,2,3-trimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine .Relevant Papers The relevant papers retrieved discuss the synthesis of 2H-indazoles, including this compound . They also discuss a method developed for this compound, a starting material in the commercial synthesis of pazopanib hydrochloride API .
Scientific Research Applications
Photophysical Studies and Structural Analysis
2,3-Dimethyl-2H-indazol-6-amine has been studied for its photophysical properties and structural analysis. Research by Rana and Chaudhary (2021) focused on the prototropic tautomerism studies of 3-substituted-2H-indazol-4-ones, resolving structural ambiguities through spectral, LC-MS, and DFT studies, along with X-ray diffraction studies (Rana & Chaudhary, 2021).
Synthesis Techniques
Various synthesis methods have been explored for this compound and its derivatives. Kumar et al. (2011) developed a copper-catalyzed, one-pot, three-component synthesis method, emphasizing the crucial role of a copper catalyst in the formation of C-N and N-N bonds (Kumar et al., 2011). Similarly, Saikia et al. (2014) reported a one-pot, three-component synthesis of substituted 2H-indazoles using copper(I) bromide and zinc(II) triflate for co-catalysis (Saikia et al., 2014).
Analytical Method Development
Viswanath et al. (2020) developed a sensitive LC/MS/MS method for quantifying 2,3-dimethyl-2H-indazole-6-amine content in pazopanib hydrochloride, demonstrating its potential in precise analytical applications (Viswanath et al., 2020).
Organophotoredox-Catalyzed Reactions
Neogi et al. (2020) explored organophotoredox-catalyzed oxidative coupling for the direct C-H amination of 2H-indazoles with various amines, underlining the potential of this method in the synthesis of free aminated 2H-indazole (Neogi et al., 2020).
Microwave-Assisted Synthesis
Chanda and Jena (2023) utilized microwaves for a high-yielding, scalable synthesis method for disubstituted 2H-indazoles, demonstrating an environmentally friendly approach to producing a large class of 2H-indazoles (Chanda & Jena, 2023).
Bioevaluation for Anticancer Properties
Ngo Xuan Hoang et al. (2020) designed, synthesized, and evaluated 6-substituted aminoindazole derivatives, including this compound derivatives, for their anticancer properties. One such compound exhibited potent anti-proliferative activity, suggesting potential in cancer therapy (Ngo Xuan Hoang et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-2H-indazol-6-amine is VEGFR and PDGFR . These are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation .
Mode of Action
This compound interacts with its targets (VEGFR and PDGFR) by inhibiting their kinase activity . This inhibition prevents the downstream signaling cascades triggered by these receptors, thereby affecting the cellular processes controlled by these pathways .
Biochemical Pathways
The compound affects the VEGFR and PDGFR pathways, which are involved in angiogenesis and cell proliferation . By inhibiting these pathways, the compound can potentially halt tumor growth and metastasis .
Pharmacokinetics
As an intermediate in the synthesis of pazopanib , it’s plausible that it may share similar pharmacokinetic properties with Pazopanib.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation due to its interaction with VEGFR and PDGFR . This can lead to the suppression of tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect its action and efficacy.
properties
IUPAC Name |
2,3-dimethylindazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNVSSNARYHLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468278 | |
Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
444731-72-0 | |
Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444731-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-2H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dimethyl-6-amino-2H-indazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3TBE6ZY7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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